[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium
Overview
Description
Atilmotin is a synthetic peptide that acts as a motilin receptor agonist. Motilin is an endogenous gastrointestinal hormone that increases upper gastrointestinal tract motility. Atilmotin has been studied for its effects on esophageal, lower esophageal sphincter, and gastric pressures .
Preparation Methods
Atilmotin is synthesized as a synthetic peptide. The specific synthetic routes and reaction conditions for atilmotin are not widely detailed in public literature. it is known that it is produced by Baxter International, Inc . Industrial production methods typically involve peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).
Chemical Reactions Analysis
Atilmotin primarily functions as a motilin receptor agonist and does not undergo significant chemical reactions under physiological conditions. It interacts with the motilin receptor (GPR38) to exert its effects . Common reagents and conditions used in its synthesis are typical of peptide synthesis, involving amino acid coupling reagents and protecting groups.
Scientific Research Applications
Atilmotin has been extensively studied for its effects on gastrointestinal motility. It has been shown to increase the early phase of gastric emptying and affect esophageal and lower esophageal sphincter pressures . These properties make it a potential therapeutic agent for gastrointestinal motility disorders. Additionally, atilmotin has been used in research to study the mechanisms of gastrointestinal motility and the role of motilin in these processes .
Mechanism of Action
Atilmotin exerts its effects by binding to and activating the motilin receptor (GPR38). This activation leads to increased gastrointestinal motility by stimulating phase III contractions of the migrating motor complex (MMC). The MMC is responsible for moving undigested intraluminal contents from the stomach distally .
Comparison with Similar Compounds
Atilmotin is similar to other motilin receptor agonists, such as erythromycin and other motilides. atilmotin is a synthetic peptide, whereas erythromycin is a macrolide antibiotic with motilin receptor agonist properties. Atilmotin’s synthetic nature allows for more precise control over its pharmacological properties .
Similar Compounds::- Erythromycin
- Motilides (e.g., ABT-229)
Atilmotin’s uniqueness lies in its synthetic peptide structure, which provides specific advantages in terms of stability and receptor selectivity compared to naturally occurring motilin receptor agonists.
Properties
CAS No. |
533927-56-9 |
---|---|
Molecular Formula |
C86H134N20O19 |
Molecular Weight |
1752.1 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-3-phenyl-2-(trimethylazaniumyl)propanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C86H134N20O19/c1-13-51(8)71(103-81(121)65-30-23-41-105(65)85(125)70(50(6)7)102-82(122)66(106(10,11)12)46-54-26-18-15-19-27-54)83(123)101-64(44-53-24-16-14-17-25-53)80(120)104-72(52(9)107)84(124)100-63(45-55-31-33-56(108)34-32-55)74(114)93-47-68(110)94-59(36-38-69(111)112)76(116)99-62(43-49(4)5)79(119)97-60(35-37-67(88)109)77(117)96-58(29-22-40-92-86(90)91)75(115)98-61(42-48(2)3)78(118)95-57(73(89)113)28-20-21-39-87/h14-19,24-27,31-34,48-52,57-66,70-72,107H,13,20-23,28-30,35-47,87H2,1-12H3,(H21-,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,123,124)/t51-,52+,57-,58+,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1 |
InChI Key |
DUQRILZXKXSRIY-RUBJUKRASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)[N+](C)(C)C |
SMILES |
CC[C@@H]([C@H](NC([C@@H]1CCCN1C([C@@H](NC([C@@H]([N+](C)(C)C)Cc2ccccc2)=O)C(C)C)=O)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C(N[C@H](C(N[C@H](C(N)=O)CCCCN)=O)CC(C)C)=O)CCCNC(N)=N)=O)CCC(N)=O)=O)CC(C)C)=O)CCC([O-])=O)=O)=O)Cc3ccc(O)cc3)=O)[C@H](O)C)=O)Cc4ccccc4)=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)[O-])C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)[N+](C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atilmotin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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